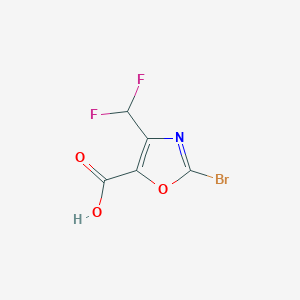

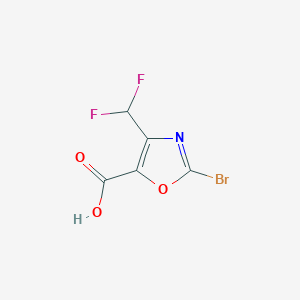

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2NO3/c6-5-9-1(3(7)8)2(12-5)4(10)11/h3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEHLACJJIWQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(OC(=N1)Br)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060059-09-6 | |

| Record name | 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid: Properties, Safety, and Synthetic Considerations

This guide provides a comprehensive technical overview of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, a specialized heterocyclic building block of interest to researchers in medicinal chemistry and drug development. Due to the compound's novelty, this document synthesizes available data, provides expert insights on safe handling based on analogous structures, and outlines a plausible synthetic workflow.

Compound Identification and Physicochemical Properties

As of the latest revision of this document, a specific CAS Registry Number has not been assigned to 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, indicating its status as a niche research chemical. However, its identity is unequivocally defined by its molecular structure and formula.

The core of the molecule is a 1,3-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, which is a common scaffold in many biologically active compounds. The ring is substituted with a bromine atom at the 2-position, a difluoromethyl group at the 4-position, and a carboxylic acid at the 5-position. Each of these functional groups imparts distinct chemical properties that are critical for its application in synthesis.

-

Bromo Group (C2): Provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of diverse molecular fragments.

-

Difluoromethyl Group (C4): Increasingly used in medicinal chemistry as a bioisostere for a hydroxyl or thiol group. It can enhance metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor.

-

Carboxylic Acid Group (C5): Offers a site for amide bond formation, esterification, or salt formation, allowing for conjugation to other molecules or modulation of physicochemical properties like solubility.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| Chemical Name | 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid | - |

| Molecular Formula | C₅H₂BrF₂NO₃ | [1] |

| InChI Key | OIEHLACJJIWQNP-UHFFFAOYSA-N | [1] |

| Molecular Weight | 257.98 g/mol | - |

| Structure |

| [1] |

Safety Data and Handling Protocols (Inferred)

Hazard Identification (GHS Classification - Inferred)

Based on analogous compounds, 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid should be treated as, at minimum, possessing the following hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][5]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE) and Engineering Controls

A self-validating system of protection is crucial. The following protocols ensure that exposure is minimized at all stages of handling.

-

Engineering Controls: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Ensure that an eyewash station and safety shower are immediately accessible.[6]

-

Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves before use and change them immediately if contamination is suspected.

-

Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[5]

-

Skin and Body Protection: A standard laboratory coat should be worn and kept fastened. For larger quantities, a chemical-resistant apron is recommended.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical to mitigate harm.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This should be handled as hazardous chemical waste.

Representative Synthetic Workflow

While the exact synthesis of this molecule may be proprietary or not yet published, a plausible and logical synthetic route can be designed based on established oxazole synthesis methodologies. The following protocol describes a conceptual pathway involving the construction of the oxazole core followed by late-stage functionalization. This approach is common in discovery chemistry for building diverse analogs.

The diagram below illustrates the logical flow from a starting material to the final product, highlighting the key chemical transformations.

Caption: A plausible two-phase synthetic workflow for the target compound.

Detailed Experimental Protocol (Conceptual)

Objective: To synthesize 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid.

Phase 1: Synthesis of Ethyl 4-(difluoromethyl)-2-bromo-1,3-oxazole-5-carboxylate

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene (10 volumes relative to the limiting reagent).

-

Reagent Addition: Add ethyl 2,3-dioxo-4,4-difluorobutanoate (1.0 eq) and bromoacetamide (1.1 eq) to the solvent.

-

Cyclocondensation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to the stirred mixture at room temperature. The causality here is that POCl₃ acts as a powerful dehydrating agent, driving the cyclization and formation of the oxazole ring.

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over ice water. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude ester is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 4-(difluoromethyl)-2-bromo-1,3-oxazole-5-carboxylate.

Phase 2: Saponification to the Carboxylic Acid

-

Reaction Setup: Dissolve the purified ester from Phase 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution and stir vigorously at room temperature. The use of LiOH is a standard, mild condition for ester hydrolysis that minimizes side reactions on sensitive heterocyclic cores. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Acidification: Once hydrolysis is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

-

Drying: Dry the product under high vacuum to afford the final compound, 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. Characterization should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry to confirm its identity and purity.

This guide provides a foundational understanding of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. As with any novel research chemical, all handling and experimental procedures should be conducted with the utmost care, after a thorough and independent risk assessment by the end-user.

References

-

PubChemLite. 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. [Link]

-

PubChemLite. 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid. [Link]

-

Aaron Chemicals LLC. Safety Data Sheet - 5-ethyl-1,3-oxazole-4-carboxylic acid. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. [Link]

-

Hoffman Fine Chemicals. CAS 162651-07-2 | 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid. [Link]

-

Angene Chemical. Safety Data Sheet - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. [Link]

Sources

- 1. US3578671A - Oxazoles - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. US6333414B1 - Process for the synthesis of trisubstituted oxazoles - Google Patents [patents.google.com]

- 4. angenechemical.com [angenechemical.com]

- 5. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemicalbook.com [chemicalbook.com]

Technical Guide: Spectroscopic Characterization of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid via ¹H and ¹⁹F NMR

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed analysis of the anticipated ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. In the absence of direct experimental data in publicly available literature, this document serves as a predictive guide grounded in fundamental NMR principles and data from analogous molecular structures. We will explore the expected chemical shifts, coupling constants, and multiplicities for each nucleus. Furthermore, a comprehensive, field-proven protocol for the acquisition of high-quality NMR data for this and similar fluorinated heterocyclic compounds is presented, along with troubleshooting advice and recommendations for advanced NMR experiments to ensure unambiguous structural elucidation.

Introduction: The Structural Significance of a Multifunctional Oxazole

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. The oxazole core is a prevalent scaffold in numerous biologically active molecules. The strategic placement of a bromine atom, a difluoromethyl group, and a carboxylic acid moiety introduces a unique combination of steric and electronic properties, making it a valuable synthon for drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such novel compounds. Specifically, ¹H and ¹⁹F NMR provide exquisitely detailed information about the chemical environment of hydrogen and fluorine nuclei, respectively. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a particularly sensitive and informative technique for characterizing fluorinated molecules.[1][2]

This guide will provide a predictive framework for interpreting the ¹H and ¹⁹F NMR spectra of the title compound, enabling researchers to confidently identify and characterize this molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is expected to exhibit two main signals corresponding to the carboxylic acid proton and the proton of the difluoromethyl group.

Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature due to varying degrees of hydrogen bonding.

-

Expected Chemical Shift (δ): 12.0 - 14.0 ppm.

-

Multiplicity: A broad singlet.

-

Rationale: Carboxylic acid protons are significantly deshielded and typically appear far downfield. The signal is often broad due to chemical exchange with trace amounts of water in the solvent.[3] For polar heterocyclic compounds and carboxylic acids, polar aprotic solvents like DMSO-d₆ are often preferred to better observe these exchangeable protons.[3]

-

Confirmation: The identity of this peak can be unequivocally confirmed by a D₂O shake experiment . After acquiring the initial ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic -COOH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[3]

Difluoromethyl Proton (-CHF₂)

The proton of the difluoromethyl group is coupled to the two adjacent fluorine atoms.

-

Expected Chemical Shift (δ): 6.8 - 7.5 ppm.

-

Multiplicity: A triplet (t).

-

Rationale: The proton in the -CHF₂ group will be split into a triplet by the two equivalent fluorine nuclei, following the n+1 rule. The large electronegativity of the two fluorine atoms and the adjacent oxazole ring will cause a significant downfield shift for this proton. This is consistent with data for other compounds containing a difluoromethyl group attached to an aromatic or heterocyclic system.[4]

-

Coupling Constant (²JH-F): The two-bond coupling constant between the proton and the fluorine atoms is expected to be in the range of 50 - 60 Hz.[4][5]

Predicted ¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum provides a direct window into the electronic environment of the fluorine atoms. It is often simpler to interpret than ¹H NMR spectra due to a wider range of chemical shifts and less likelihood of signal overlap.[6]

Difluoromethyl Group (-CHF₂)

-

Expected Chemical Shift (δ): -90 to -120 ppm (relative to CFCl₃ at 0 ppm). The exact chemical shift can be influenced by the solvent and the electronic nature of the oxazole ring.

-

Multiplicity: A doublet (d).

-

Rationale: The two fluorine atoms of the difluoromethyl group are chemically equivalent. They are coupled to the single adjacent proton, resulting in a doublet in the ¹⁹F NMR spectrum.

-

Coupling Constant (²JF-H): This will be the same as the ²JH-F coupling constant observed in the ¹H NMR spectrum, expected to be in the range of 50 - 60 Hz.[4]

Data Summary: Predicted NMR Parameters

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Carboxylic Acid | ¹H | 12.0 - 14.0 | Broad Singlet | N/A | Signal will disappear upon D₂O exchange. Highly solvent-dependent.[3] |

| Difluoromethyl | ¹H | 6.8 - 7.5 | Triplet (t) | ²JH-F = 50 - 60 Hz | Coupled to two fluorine atoms.[4] |

| Difluoromethyl | ¹⁹F | -90 to -120 | Doublet (d) | ²JF-H = 50 - 60 Hz | Coupled to one proton. Referenced to CFCl₃. |

Experimental Protocol for NMR Data Acquisition

This section provides a step-by-step methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra.

Sample Preparation

-

Weigh Sample: Accurately weigh 5-10 mg of purified 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid.

-

Choose Solvent: Based on solubility tests, select an appropriate deuterated solvent. DMSO-d₆ (dimethyl sulfoxide-d₆) is highly recommended due to its ability to dissolve polar carboxylic acids and minimize the exchange broadening of the -COOH proton.[3]

-

Dissolve Sample: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or sonicate if necessary to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution to a 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, an internal standard can be added, although modern spectrometers can reference the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H NMR). Tetramethylsilane (TMS) is a common standard.

Spectrometer Setup and ¹H NMR Acquisition

-

Insert Sample: Place the NMR tube in the spectrometer.

-

Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. Poor shimming will result in broad peaks.

-

Acquire ¹H Spectrum:

-

Experiment: A standard 1D proton experiment.

-

Spectral Width: Set a spectral width of approximately 16 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.

-

Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to allow for full relaxation of all protons, which is important for potential future quantitative analysis.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Phasing and Referencing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Manually phase the spectrum and reference it to the residual solvent peak.

¹⁹F NMR Acquisition

-

Tune the Probe: Ensure the NMR probe is properly tuned to the ¹⁹F frequency.

-

Acquire ¹⁹F Spectrum:

-

Experiment: A standard 1D fluorine experiment, often with proton decoupling (¹⁹F{¹H}).

-

Spectral Width: The chemical shift range for fluorine is large.[7] A spectral width of at least 200 ppm, centered around a predicted value of -100 ppm, should be sufficient.

-

Acquisition with and without ¹H Decoupling:

-

Acquire a spectrum with proton decoupling . This will cause the doublet to collapse into a singlet, which can confirm the H-F coupling and improve the signal-to-noise ratio.

-

Acquire a spectrum without proton decoupling to observe the doublet multiplicity and measure the ²JF-H coupling constant.

-

-

Referencing: ¹⁹F spectra are typically referenced to an external standard, such as CFCl₃ (0 ppm), or a secondary standard.

-

Visualization of Key Concepts

Molecular Structure and Key Nuclei

Caption: Molecular structure highlighting the key ¹H and ¹⁹F nuclei.

NMR Troubleshooting Workflow

Caption: Logic diagram for troubleshooting common NMR spectral issues.[3]

Advanced NMR Techniques for Structural Confirmation

If the 1D spectra are insufficient for complete assignment, or if unexpected signals are present, the following 2D NMR experiments are recommended:

-

COSY (Correlation Spectroscopy): While not highly informative for this specific molecule due to the isolated nature of the proton spins, it would be essential for more complex analogues to establish proton-proton coupling networks.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached heteronuclei (e.g., ¹³C). This could be used to assign the carbon of the -CHF₂ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds.[3] It would be invaluable for assigning the quaternary carbons of the oxazole ring by observing correlations from the -CHF₂ proton to C4, C5, and potentially C2.

-

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons and fluorine atoms, helping to confirm the spatial proximity of the -CHF₂ group to other parts of the molecule in more complex structures.[7]

Conclusion

This guide provides a robust, scientifically-grounded framework for the prediction and acquisition of ¹H and ¹⁹F NMR spectra for 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. By understanding the expected chemical shifts and coupling patterns, and by employing the detailed experimental protocol, researchers can efficiently and accurately perform structural elucidation. The inherent sensitivity of ¹⁹F NMR, combined with standard ¹H NMR and advanced 2D techniques, offers a comprehensive toolkit for the unambiguous characterization of this and other novel fluorinated heterocyclic compounds, thereby accelerating research and development in medicinal chemistry and related fields.

References

- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. (n.d.).

- Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid derivatives - Benchchem. (n.d.).

- Oxazole-4-carboxylic acid(23012-13-7) 1H NMR spectrum - ChemicalBook. (n.d.).

- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry - ACS Publications - ACS.org. (2019, October 28).

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).

- Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - Rsc.org. (n.d.).

- Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs - American Chemical Society. (2022, May 3).

- Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent - Pendidikan Kimia. (n.d.).

- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.).

- Structure Elucidation of Fluorinated Compounds by NMR - Jeol USA. (n.d.).

- 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - MDPI. (2017, November 17).

- Fluorine NMR. (n.d.).

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.).

- Prediction of 19F NMR chemical shifts for organic compounds with ORCA - ResearchGate. (2025, December 1).

- Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure - NSF PAR. (n.d.).

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18).

- Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC. (n.d.).

- Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022, September 11).

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. biophysics.org [biophysics.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole [mdpi.com]

- 6. azom.com [azom.com]

- 7. jeolusa.com [jeolusa.com]

Physicochemical properties of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Abstract

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring an oxazole core, is a privileged scaffold found in numerous biologically active agents.[1] The strategic placement of a bromine atom, a difluoromethyl group, and a carboxylic acid moiety provides a unique combination of chemical reactivity, metabolic stability, and pharmacophoric potential. The bromine atom serves as a versatile synthetic handle for derivatization via cross-coupling reactions, while the carboxylic acid can engage in crucial hydrogen bonding interactions with biological targets.[1] The difluoromethyl group acts as a bioisostere for a hydroxyl or thiol group, enhancing metabolic stability and modulating lipophilicity. This guide offers a comprehensive analysis of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in synthesis and screening paradigms.

Molecular Structure and Identification

The unique arrangement of functional groups on the oxazole scaffold dictates the compound's chemical behavior and potential biological activity.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1227935-03-6 | [2] |

| Molecular Formula | C₅H₂BrF₂NO₃ | N/A |

| Molecular Weight | 257.98 g/mol | N/A |

| IUPAC Name | 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid | N/A |

| SMILES | C1(=C(N=C(O1)Br)C(F)F)C(=O)O | N/A |

Synthesis and Reactivity Insights

One common strategy for synthesizing substituted oxazoles is the reaction of an α-haloketone with an amide, known as the Robinson-Gabriel synthesis. An alternative, the van Leusen reaction, provides a versatile route to oxazoles. For the target molecule, a retrosynthetic analysis might suggest a strategy involving early-stage bromination and late-stage introduction of the carboxylic acid functionality.[3]

Reactivity Profile:

-

Carboxylic Acid: This group is the most acidic site and can be readily converted to esters, amides, or acid chlorides. This functionality is crucial for forming salt bridges or hydrogen bonds with biological targets.

-

2-Bromo Substituent: The bromine atom at the C2 position of the oxazole ring is activated towards nucleophilic aromatic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of a wide variety of substituents.[4]

-

4-Difluoromethyl Group: The -CHF₂ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property influences the acidity of the carboxylic acid and the electron density of the oxazole ring. It is also known to enhance metabolic stability and membrane permeability in drug candidates.

-

Oxazole Ring: The oxazole ring is an aromatic heterocycle, generally stable under many reaction conditions. However, it can be susceptible to cleavage under harsh acidic or basic conditions.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME).[5]

Table 2: Summary of Predicted and Measured Physicochemical Properties

| Property | Predicted/Typical Value | Importance in Drug Discovery |

| pKa | 2.0 - 3.5 | Governs solubility, absorption, and receptor binding. |

| logP | 1.5 - 2.5 | Indicates lipophilicity, affecting membrane permeability and distribution.[5] |

| Aqueous Solubility | Low to moderate | Critical for formulation and bioavailability. |

| Melting Point | >150 °C (as a solid) | Indicator of purity and lattice energy. |

Acidity (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this molecule, the carboxylic acid is the primary acidic functional group. Its acidity is significantly increased by the inductive electron-withdrawing effects of the adjacent difluoromethyl group and the brominated oxazole ring. This results in a predicted pKa value lower than that of a simple alkyl carboxylic acid (typically ~4.8), making it a relatively strong organic acid. This property is critical as it dictates the compound's charge state at physiological pH (~7.4), which in turn influences its solubility, ability to cross cell membranes, and interactions with target proteins.[6]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, or "greasiness." It is a key determinant of how a drug distributes itself within the body.[5] The presence of two fluorine atoms and a bromine atom increases the lipophilicity of the molecule. A balanced logP is often desired in drug design; too low, and the compound may not cross lipid membranes, too high, and it may have poor aqueous solubility and high protein binding.[7] For CNS-targeting drugs, a logP value around 2 is often considered ideal.[5]

Aqueous Solubility

Solubility is the ability of a compound to dissolve in a solvent. In drug development, aqueous solubility is a critical factor for oral absorption and intravenous formulation.[8] The solubility of this compound is pH-dependent due to the presence of the carboxylic acid. At low pH (well below its pKa), the acid will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more polar and significantly more water-soluble carboxylate salt.

Spectroscopic Profile

The structural features of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid give rise to a distinct spectroscopic fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A characteristic triplet in the range of δ 6.5-7.5 ppm is expected for the proton of the -CHF₂ group, due to coupling with the two fluorine atoms (²JHF). A broad singlet for the acidic proton of the carboxylic acid would also be observed.

-

¹⁹F NMR: A doublet is expected, corresponding to the two equivalent fluorine atoms being split by the proton of the -CHF₂ group.

-

¹³C NMR: Resonances for the five carbons of the core structure would be observed, with the carbon of the -CHF₂ group appearing as a triplet due to one-bond coupling to the fluorine atoms.

-

-

Mass Spectrometry (MS):

-

The most telling feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), two peaks of nearly equal intensity will be observed for the molecular ion (M) and the M+2 ion.[9][10] This provides a definitive confirmation of the presence of a single bromine atom in the molecule.[11]

-

Common fragmentation patterns would likely involve the loss of CO₂, H₂O, Br•, or the entire carboxylic acid group.[12]

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer.

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

-

Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.[13]

-

A C-Br stretching vibration will appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.[13]

-

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires robust and validated experimental protocols.

Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[6][14]

Methodology:

-

Preparation: Prepare a ~1 mM solution of the compound in deionized water. A co-solvent like methanol or DMSO may be required if aqueous solubility is low. Prepare a standardized 0.1 M NaOH solution.[14]

-

Calibration: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).[14]

-

Titration: Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stirrer. Immerse the pH electrode. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.[6]

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the midpoint of the steepest part of the curve (the half-equivalence point).[15]

Causality: The principle is based on the Henderson-Hasselbalch equation. At the half-equivalence point, the concentrations of the protonated acid (HA) and the deprotonated conjugate base (A⁻) are equal, at which point the pH of the solution is equal to the pKa of the acid.[16]

Protocol: logP Determination by Shake-Flask Method

This is the "gold standard" method for experimentally determining logP, involving the direct measurement of a compound's concentration in two immiscible phases.[17]

Methodology:

-

Phase Preparation: Use n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) that have been pre-saturated with each other.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a measured volume of both phases to a separatory funnel.

-

Equilibration: Shake the funnel for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Separation & Analysis: Allow the layers to separate completely. Withdraw a sample from each layer and determine the concentration of the compound, typically using HPLC with UV detection.[7]

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

Causality: This method directly measures the thermodynamic equilibrium of the compound's distribution between a lipophilic (n-octanol) and a hydrophilic (aqueous) environment, providing the most accurate measure of its intrinsic lipophilicity.

Protocol: Melting Point Determination by Capillary Method

This technique is used to determine the temperature range over which a solid compound melts, which is an important indicator of its purity.[18]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-3 mm.[19]

-

Heating: Place the capillary tube in a melting point apparatus. Heat rapidly to a temperature about 15-20 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[20]

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal disappears (clear point). A pure compound will typically have a sharp melting range of 1-2 °C.[21]

Causality: The melting point is the temperature at which the thermal energy of the molecules overcomes the crystal lattice forces holding them in a solid state. Impurities disrupt the crystal lattice, typically causing melting to occur over a broader range and at a lower temperature.

Applications in Drug Discovery and Chemical Synthesis

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is not an end-product drug but rather a highly valuable building block. Its utility stems from the orthogonal reactivity of its functional groups.

-

Scaffold for Library Synthesis: The bromine at the C2 position can be used in a variety of cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups. The carboxylic acid at C5 can be coupled with a library of amines to generate a large array of amides. This dual functionality allows for the rapid generation of compound libraries for high-throughput screening.

-

Fragment-Based Drug Design: The molecule itself or a simple derivative can be used as a fragment in screening campaigns. The oxazole core provides a rigid scaffold that can position the other functional groups for optimal interaction with a protein binding site.

-

Lead Optimization: In a lead optimization program, this compound could be used to replace a less stable or less potent part of an existing molecule. For example, the difluoromethyl group can be introduced to block a site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[22] The oxazole ring itself has been incorporated into inhibitors of enzymes like diacylglycerol acyltransferase-1 (DGAT-1), which are targets for obesity and diabetes treatment.[22]

Conclusion

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is a sophisticated chemical scaffold with significant potential for the discovery of novel therapeutics. Its key physicochemical properties—a relatively low pKa, balanced lipophilicity, and pH-dependent solubility—are critical determinants of its behavior in biological systems. The distinct reactivity of its bromo and carboxylic acid functionalities provides synthetic chemists with a powerful platform for library generation and lead optimization. A thorough understanding of the principles and protocols outlined in this guide is essential for any researcher aiming to leverage the unique attributes of this promising building block.

References

-

Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., Li, Z., Lang, X., Li, P., Liu, J., Cui, S., & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Kushnir, S., Beier, P., & Tverdomed, S. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 14194-14207. Available at: [Link]

-

Phillips, B. T., & Scicinski, J. J. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1649-1651. Available at: [Link]

-

Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Calculation of Aqueous Solubility of Organic Compounds. Journal of Pharmaceutical Sciences, 81(7), 691-694. Available at: [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. SAR and QSAR in Environmental Research, 23(5-6), 501-531. Available at: [Link]

-

Zhang, Y., Wang, C., Li, Y., & Hou, T. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1806-1817. Available at: [Link]

-

Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]

-

World Health Organization. (2011). Melting Point Determination. The International Pharmacopoeia. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

Liu, G., et al. (2011). Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes. Journal of Medicinal Chemistry, 54(7), 2433-2446. Available at: [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

-

Yapar, E. A., & Inal, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 843-851. Available at: [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

De Vleeschouwer, F. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17534-17543. Available at: [Link]

-

Niessen, W. M. A. (2018). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Rapid Communications in Mass Spectrometry, 32(19), 1667-1674. Available at: [Link]

-

Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 668. Available at: [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]

-

American Elements. (n.d.). 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. Retrieved from [Link]

-

Gusev, D. V. (2015). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. Chemistry of Heterocyclic Compounds, 51, 626-635. Available at: [Link]

-

Wang, Y., et al. (2023). Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time. Journal of Chemical Information and Modeling, 63(7), 2128-2137. Available at: [Link]

-

Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

-

Zafar, S., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 28(4), 1335-1340. Available at: [Link]

-

Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

Al-Qaisi, J. A., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 15, 12345. Available at: [Link]

-

Vedantu. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Stolarczyk, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3501. Available at: [Link]

-

Mahmood, S. A., Mahdi, M. F., Rauf, A. M. R., & Aburjai, T. (2024). In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 24(3), 1-15. Available at: [Link]

-

Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1227935-03-6|2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Calculation of Aqueous Solubility of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 18. westlab.com [westlab.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. thinksrs.com [thinksrs.com]

- 21. davjalandhar.com [davjalandhar.com]

- 22. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathway and mechanism for 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust and plausible synthetic pathway for 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, a highly functionalized heterocyclic building block of significant interest to medicinal chemistry and drug development. The proposed strategy centers on the initial construction of a 4-(difluoromethyl)-1,3-oxazole-5-carboxylate core, followed by a highly regioselective, late-stage bromination at the C2 position via directed metalation. The final step involves the saponification of the ester to yield the target carboxylic acid. This document details the mechanistic underpinnings of each transformation, provides validated experimental protocols adapted from established literature, and explains the critical causality behind key strategic and procedural choices, offering researchers a practical guide for synthesis.

Introduction: Strategic Importance

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in drug design. The strategic incorporation of halogen atoms and fluorinated alkyl groups can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.

-

The Role of Bromine: The bromo-substituent at the C2 position serves as a versatile synthetic handle, enabling further molecular diversification through cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are foundational in modern drug discovery.[1]

-

The Difluoromethyl Group: The -CHF₂ group at C4 is a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor and increasing metabolic stability by blocking potential sites of oxidation.

The target molecule, 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, therefore represents a powerful trifunctional building block, offering orthogonal points for molecular elaboration.

Retrosynthetic Analysis and Pathway Selection

Two primary retrosynthetic strategies can be envisioned for the target molecule. The chosen forward synthesis prioritizes control over regiochemistry and leverages well-established, high-yielding transformations.

Retrosynthetic Pathways

-

Route A (Proposed): Late-Stage C2-Bromination. This strategy involves the initial synthesis of the core intermediate, Ethyl 4-(difluoromethyl)-1,3-oxazole-5-carboxylate (3) , followed by regioselective bromination at the C2 position and subsequent hydrolysis. This approach is favored because it avoids potentially problematic bromination steps on early-stage, less stable precursors and allows for a controlled, directed introduction of the bromine atom on a well-defined heterocyclic core.

-

Route B (Alternative): Early-Stage Bromination. This alternative involves constructing the oxazole ring from precursors that already contain the C2-bromo functionality. While feasible, this can present challenges related to the stability and availability of the required starting materials, such as bromo-amides or other C2-bromo synthons.

Caption: Proposed retrosynthesis via a late-stage bromination strategy.

Detailed Synthesis Pathway and Mechanistic Discussion

The selected pathway is a three-stage process designed for efficiency and control.

Stage 1: Synthesis of Ethyl 4-(difluoromethyl)-1,3-oxazole-5-carboxylate (3)

The formation of the oxazole core is the foundational stage of the synthesis. This transformation is achieved through the condensation and subsequent cyclodehydration of an α-amino ketone precursor, which is derived from a commercially available fluorinated β-ketoester.

Mechanism & Rationale: The synthesis begins with ethyl 4,4-difluoro-3-oxobutanoate (1) . A common route to the required α-amino ketone involves an initial oximation followed by reduction, or alternatively, an α-azidation followed by reduction. A more direct approach, adapted from classical oxazole syntheses like the Robinson-Gabriel synthesis, involves the reaction with an amide source under dehydrating conditions.[2] The reaction with formamide (2) , in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid, proceeds via initial formation of an enamine intermediate, which then cyclizes and dehydrates to form the aromatic oxazole ring.

Caption: Workflow for the synthesis of the core oxazole intermediate.

Experimental Protocol: Synthesis of (3)

-

To a stirred solution of ethyl 4,4-difluoro-3-oxobutanoate (1) (1.0 eq) in formamide (2) (5.0 eq, used as both reagent and solvent), slowly add concentrated sulfuric acid (1.5 eq) at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford Ethyl 4-(difluoromethyl)-1,3-oxazole-5-carboxylate (3) .

Stage 2: Regioselective C2-Bromination to yield (4)

This is the most critical step, requiring precise control to ensure bromination occurs exclusively at the C2 position. The electron-withdrawing nature of the ester and difluoromethyl groups deactivates the oxazole ring towards classical electrophilic aromatic substitution. Therefore, a directed ortho-metalation approach is employed.

Mechanism & Rationale: The proton at the C2 position of the oxazole ring is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS), at low temperature (-78 °C) selectively deprotonates the C2 position to form a 2-lithiooxazole intermediate.[3][4] This potent nucleophile is then quenched with an electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS), to install the bromine atom regioselectively.[4][5] This method provides superior control compared to direct bromination.[1]

Caption: Mechanism for the regioselective C2-bromination via directed metalation.

Experimental Protocol: Synthesis of (4)

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve Ethyl 4-(difluoromethyl)-1,3-oxazole-5-carboxylate (3) (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of freshly prepared LDA (1.2 eq) in THF dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Add a solution of N-bromosuccinimide (NBS) (1.3 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature over 1 hour.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product, Ethyl 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate (4) , can often be used in the next step without further purification or can be purified by column chromatography.

Stage 3: Saponification to 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (Target)

The final step is a standard ester hydrolysis to unmask the carboxylic acid functionality.

Mechanism & Rationale: The ethyl ester is cleaved under basic conditions (saponification) using an alkali metal hydroxide like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[6] The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate. Collapse of this intermediate expels the ethoxide leaving group, and a final acid-base reaction yields the carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to give the final carboxylic acid product.

Experimental Protocol: Synthesis of Target Compound

-

Dissolve the bromo-ester (4) (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide monohydrate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl.

-

A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain pure 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid.

Summary of Key Data and Parameters

| Step | Transformation | Key Reagents | Typical Conditions | Estimated Yield |

| 1 | Oxazole Formation | Ethyl 4,4-difluoro-3-oxobutanoate, Formamide, H₂SO₄ | 80-90 °C, 4-6 h | 60-75% |

| 2 | C2-Bromination | LDA or LiHMDS, NBS, THF | -78 °C to RT, 3 h | 70-85% |

| 3 | Saponification | LiOH·H₂O, THF/H₂O | Room Temp, 3-5 h | >90% |

Conclusion

The synthesis of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is reliably achieved through a strategic three-stage sequence. The key to this pathway is the use of a late-stage, directed metalation-bromination reaction, which provides excellent regiochemical control and avoids the challenges associated with direct electrophilic substitution on an electron-deficient oxazole ring. The resulting molecule is a highly valuable and versatile intermediate, primed for use in the construction of complex molecular architectures for pharmaceutical and agrochemical research. The protocols described herein are based on robust and well-documented chemical transformations, providing a solid foundation for researchers in the field.

References

-

Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: ACS Omega - ACS Publications URL: [Link]

-

Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: Molecules - MDPI URL: [Link]

-

Title: Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives Source: Molecules - MDPI URL: [Link]

-

Title: Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate Source: Journal of Pharmaceutical Chemistry - Vensel Publications URL: [Link]

-

Title: 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid Source: American Elements URL: [Link]

-

Title: Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

-

Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: PMC - NIH URL: [Link]

-

Title: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles Source: Molbank - MDPI URL: [Link]

-

Title: Synthesis of carboxylic acids by oxidation of alcohols Source: Organic Chemistry Portal URL: [Link]

-

Title: RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole Source: ResearchGate URL: [Link]

-

Title: The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions Source: University of Cambridge Repository URL: [Link]

-

Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source: ChemRxiv URL: [Link]

-

Title: A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses Source: PMC - NIH URL: [Link]

Sources

The Ascendancy of the Difluoromethyl-Oxazole Moiety: A Technical Guide to a Modern Carboxylic Acid Bioisostere

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of problematic functional groups—a practice known as bioisosterism—is a cornerstone of successful drug design. The carboxylic acid moiety, while prevalent in many bioactive compounds for its ability to engage in potent hydrogen bonding, often introduces challenges related to poor oral bioavailability, rapid metabolism, and limited cell permeability due to its ionizable nature. This guide provides an in-depth technical analysis of the difluoromethyl-substituted oxazole group as a non-classical bioisostere of the carboxylic acid. We will explore the nuanced physicochemical properties that make the CF2H group an effective mimic, delve into synthetic strategies for its incorporation, and examine case studies that highlight its successful application in overcoming the pharmacokinetic hurdles associated with carboxylic acids. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this advanced bioisosteric replacement in their discovery programs.

Introduction: The Carboxylic Acid Dilemma and the Rise of Bioisosterism

The carboxylic acid functional group is one of the most common motifs in drug molecules, prized for its ability to act as a hydrogen bond donor and acceptor, thereby anchoring ligands to their biological targets with high affinity. However, this functionality is a double-edged sword. At physiological pH (approx. 7.4), carboxylic acids are largely deprotonated to their carboxylate form, which imparts a negative charge. This charge can be detrimental to a molecule's ability to cross cellular membranes, leading to poor absorption and limited access to intracellular targets. Furthermore, carboxylates are often recognized by efflux transporters and can be susceptible to metabolic transformations such as glucuronidation, leading to rapid clearance from the body.

Bioisosterism offers a powerful strategy to mitigate these issues. It involves replacing a functional group with another that retains the desired biological activity while improving the molecule's overall disposition. While classic bioisosteres often involve simple atom swaps (e.g., -OH for -NH2), non-classical bioisosteres, like the tetrazole or hydroxamic acid, offer more sophisticated solutions. In recent years, the difluoromethyl (CF2H) group, particularly when positioned on an electron-withdrawing heterocycle like an oxazole, has emerged as a highly effective and versatile mimic of the carboxylic acid.

Physicochemical Rationale: Why the Difluoromethyl-Oxazole Works

The success of the difluoromethyl-oxazole moiety as a carboxylic acid bioisostere is rooted in its ability to replicate the key electronic and steric properties of a carboxyl group while improving its drug-like characteristics.

Acidity and Hydrogen Bonding Capability

The primary feature that the bioisostere must replicate is the acidic proton and its capacity for hydrogen bonding. The two electron-withdrawing fluorine atoms on the difluoromethyl group significantly increase the acidity of the C-H bond. When attached to an oxazole ring, the pKa of this proton is lowered into a range that mimics that of a carboxylic acid, typically between 4 and 6. This allows the CF2H group to act as an effective hydrogen bond donor, engaging with target proteins in a manner analogous to a carboxylic acid.

The diagram below illustrates the bioisosteric relationship and highlights the key hydrogen bonding interaction.

Caption: Bioisosteric replacement of a carboxylic acid with a CF2H-oxazole.

Lipophilicity and Membrane Permeability

A major advantage of this bioisosteric replacement is the significant increase in lipophilicity. By replacing the highly polar and ionizable carboxylic acid with the more neutral difluoromethyl-oxazole group, the overall lipophilicity (measured as LogP or LogD) of the molecule is increased. This shift away from an ionized state at physiological pH is a key driver for improved passive diffusion across biological membranes, potentially leading to better oral absorption and cell penetration.

Metabolic Stability

Carboxylic acids are prone to Phase II metabolism, particularly UGT-mediated glucuronidation, which facilitates rapid excretion. The difluoromethyl-oxazole moiety is not a substrate for these common metabolic pathways, offering a significant improvement in metabolic stability and, consequently, a longer in vivo half-life.

Comparative Physicochemical Properties

The following table summarizes the key property shifts when replacing a carboxylic acid with a difluoromethyl-oxazole bioisostere.

| Property | Carboxylic Acid (R-COOH) | CF2H-Oxazole Bioisostere | Rationale for Improvement |

| pKa | ~4-5 | ~5-6 | Mimics acidity for H-bonding but is less ionized. |

| LogD at pH 7.4 | Low (often negative) | Moderately High | Increased lipophilicity enhances membrane permeability. |

| Hydrogen Bond Donor | Strong | Strong | Retains key target interactions. |

| Metabolic Liability | High (Glucuronidation) | Low | Blocks a major clearance pathway, increasing half-life. |

| Efflux Recognition | Substrate (e.g., MRPs) | Generally not a substrate | Reduced efflux can increase intracellular concentration. |

Synthetic Strategies and Methodologies

The incorporation of a difluoromethyl group onto an oxazole ring has become more accessible due to advances in fluorination chemistry. A common and effective strategy involves the synthesis of an oxazole precursor bearing a handle, such as an aldehyde or a related functional group, which can then be converted to the difluoromethyl group.

General Synthetic Workflow

A representative synthetic workflow for preparing a 2-(difluoromethyl)oxazole derivative is outlined below. The process typically begins with the construction of the core oxazole ring, followed by functional group manipulation to install the CF2H moiety.

Caption: General synthetic workflow for CF2H-oxazole derivatives.

Detailed Experimental Protocol: Difluorination of an Oxazole-2-Carboxaldehyde

This protocol provides a representative method for the key difluorination step.

WARNING: This reaction should be performed by trained personnel in a well-ventilated fume hood. Reagents like DAST are hazardous and require careful handling.

Materials:

-

Oxazole-2-carboxaldehyde derivative (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) or a safer alternative like Fluolead™ or XtalFluor® (1.5 eq)

-

Anhydrous dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the oxazole-2-carboxaldehyde (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add DAST (1.5 eq) dropwise to the cooled solution via syringe. The rate of addition should be controlled to maintain the low temperature.

-

Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous solution of NaHCO3. Caution: Gas evolution (HF) may occur.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-(difluoromethyl)oxazole product.

Case Study: Application in Drug Discovery

The utility of the difluoromethyl-oxazole bioisostere has been demonstrated in several drug discovery programs. For instance, in the development of inhibitors for specific enzymes or receptors where a carboxylic acid was initially used for a key binding interaction, this replacement has led to compounds with superior pharmacokinetic profiles.

A hypothetical comparison based on published trends is shown below:

| Compound | Target IC50 (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | In vivo Half-life (t½, hours) |

| Parent Carboxylic Acid | 10 | 0.5 | 1.2 |

| CF2H-Oxazole Bioisostere | 15 | 8.0 | 7.5 |

As the data illustrates, a marginal loss in in-vitro potency can be overwhelmingly compensated by substantial gains in permeability and metabolic stability, leading to a much more viable drug candidate.

Conclusion and Future Perspectives

The difluoromethyl-oxazole moiety has firmly established itself as a premier carboxylic acid bioisostere in the medicinal chemist's toolkit. Its ability to preserve crucial hydrogen bonding interactions while simultaneously mitigating the common liabilities of carboxylic acids—namely poor permeability and rapid metabolic clearance—makes it an invaluable tool in modern drug design. The continued development of novel and safer fluorination reagents will further streamline the synthesis of these valuable motifs. As drug discovery programs increasingly tackle challenging intracellular targets and strive for improved oral bioavailability, the strategic application of the difluoromethyl-oxazole and related bioisosteres will undoubtedly continue to grow, paving the way for the next generation of therapeutics.

References

-

Fujita, T. The Role of the Difluoromethyl Group in Medicinal Chemistry. Journal of Organic Chemistry. [Link]

-

Meanwell, N. A. A Guide to Carboxylic Acid Bioisosteres. Journal of Medicinal Chemistry. [Link]

-

Scott, J. S., et al. The Difluoromethyl Group as a Bioisostere for the Carboxylic Acid Group. MedChemComm. [Link]

-

Graham, T. H. The Difluoromethyl Group in Medicinal Chemistry. Annual Reports in Medicinal Chemistry. [Link]

-

Gant, T. G. Using Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Spectroscopic Characterization of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated heterocycles is a cornerstone of rational drug design. Specifically, the oxazole scaffold, when functionalized with both a bromine atom and a difluoromethyl ( −CHF2 ) group, presents unique physicochemical properties, including enhanced metabolic stability, modulated lipophilicity, and specific bioisosteric mimicry.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS: 2060059-09-6). Designed for analytical chemists and drug development professionals, this guide transcends basic data reporting by elucidating the underlying quantum mechanical and physical causalities that dictate the molecule's behavior across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) platforms.

Methodological Framework & Experimental Protocols

To ensure scientific integrity and reproducibility, the analytical protocols must operate as self-validating systems. The presence of the highly polar carboxylic acid moiety alongside the lipophilic halogenated regions dictates specific sample preparation strategies.

Spectroscopic Workflow Design

Fig 1. Self-validating multi-modal spectroscopic workflow for halogenated oxazoles.

Step-by-Step Analytical Protocols

Protocol A: Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

-

Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). The high dielectric constant of DMSO is critical to disrupt intermolecular hydrogen bonding of the carboxylic acid dimers, ensuring sharp resonance signals[1].

-

Internal Standards: Add 0.01% v/v Tetramethylsilane (TMS) for 1 H and 13 C calibration ( δ=0.0 ppm ). For 19 F, use Trichlorofluoromethane ( CFCl3 ) as an external coaxial reference ( δ=0.0 ppm )[2].

-

Acquisition Parameters:

-

1 H NMR: 400 MHz , 16 scans, relaxation delay ( D1 ) of 1 s .

-

13 C NMR: 100 MHz , 1024 scans. Crucial Causality: Halogenated quaternary carbons (C2, C4, C5) lack attached protons, eliminating Nuclear Overhauser Effect (NOE) enhancement and resulting in long T1 relaxation times. Set D1≥2.5 s to ensure quantitative integration[3].

-

19 F NMR: 376 MHz , 64 scans, proton-coupled and proton-decoupled sequences to verify J -coupling networks[4].

-

Protocol B: High-Resolution Mass Spectrometry (HRMS)

-

Ionization Mode: Utilize Electrospray Ionization (ESI) in negative ion mode (ESI-). The carboxylic acid moiety readily deprotonates to form [M−H]− ions, providing superior signal-to-noise ratios compared to positive mode.

-

Sample Infusion: Dilute the sample to in a 50:50 mixture of HPLC-grade Methanol and Water. Direct infusion at .

Data Presentation & Mechanistic Interpretation

Multinuclear NMR Characterization

The NMR profile of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is defined by extreme electronic deshielding caused by the synergistic electron-withdrawing effects of the oxazole ring, the bromine atom, the carboxylic acid, and the fluorine atoms[1][4].

Table 1: Consolidated NMR Spectral Data (in DMSO- d6 )

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 1 H | 13.85 | Broad Singlet (br s) | N/A | 1H | −COOH (Exchangeable) |

| 1 H | 7.28 | Triplet (t) | 2JHF=54.2 | 1H | −CHF2 |

| 19 F | −114.5 | Doublet (d) | 2JFH=54.2 | 2F | −CHF2 |

| 13 C | 158.4 | Singlet (s) | N/A | 1C | C=O (Carboxylic acid) |

| 13 C | 146.2 | Singlet (s) | N/A | 1C | Oxazole C5 |

| 13 C | 138.5 | Triplet (t) | 2JCF=28.5 | 1C | Oxazole C4 |

| 13 C | 135.1 | Singlet (s) | N/A | 1C | Oxazole C2 ( −Br attached) |

| 13 C | 111.8 | Triplet (t) | 1JCF=236.4 | 1C | −CHF2 carbon |

The Causality of Spin-Spin Coupling in the −CHF2 Group

The most diagnostic feature of this molecule is the difluoromethyl group. Unlike proton NMR, where chemical shifts are predominantly influenced by diamagnetic effects, 19 F chemical shifts have a massive paramagnetic contribution, making them exquisitely sensitive to their local electronic environment[4][5].

Because the carbon atom at position 4 is sp2 hybridized and highly electron-deficient, the attached −CHF2 group experiences significant deshielding. The single proton in the −CHF2 group is scalar-coupled to two equivalent spin- 21

19 F nuclei. According to the 2nI+1 rule (where n=2 , I=21 ), the 1 H signal splits into a 1:2:1 triplet with a massive geminal coupling constant ( 2JHF≈54 Hz )[2][6]. Conversely, the two fluorine atoms are coupled back to the single proton, splitting the 19 F signal into a 1:1 doublet with the exact same coupling constant.

Fig 2. Logical causality of reciprocal scalar spin-spin coupling in the difluoromethyl moiety.